Lipophilicity Shift of -2.98 Log Units vs. Cyclopropanecarboxylic Acid Expands Aqueous Solubility Window
The target compound exhibits a calculated XLogP3 of -2.5, substantially lower than the logP of 0.48 for unsubstituted cyclopropanecarboxylic acid [1][2]. This -2.98 log unit shift indicates markedly higher hydrophilicity, which translates to improved aqueous solubility and a reduced risk of non-specific hydrophobic binding. The TPSA also increases from 37.3 Ų to 49.8 Ų, further confirming enhanced polarity [1][2].
| Evidence Dimension | Lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -2.5 (computed by PubChem) |
| Comparator Or Baseline | Cyclopropanecarboxylic acid: logP = 0.48 (experimental / predicted) |
| Quantified Difference | ΔlogP = -2.98 log units (target is 2.98 units more hydrophilic) |
| Conditions | Computed logP values; PubChem XLogP3 algorithm vs. experimental/database logP for cyclopropanecarboxylic acid |
Why This Matters
This large lipophilicity difference directly impacts solubility, formulation, and pharmacokinetic profiling in drug discovery programs, making the target compound preferable when high aqueous solubility is required.
- [1] PubChem. 1-(Morpholinomethyl)cyclopropanecarboxylic acid. CID 68756904. https://pubchem.ncbi.nlm.nih.gov/compound/68756904 (accessed April 2026). View Source
- [2] ChemTradeHub. Cyclopropanecarboxylic acid (CAS 1759-53-1). https://cn.chemtradehub.com (accessed April 2026). View Source
